

The Structure-Activity Relationship of Fenarimol Analogues: A Technical Guide

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Compound of Interest

Compound Name: Fenarimol

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Introduction

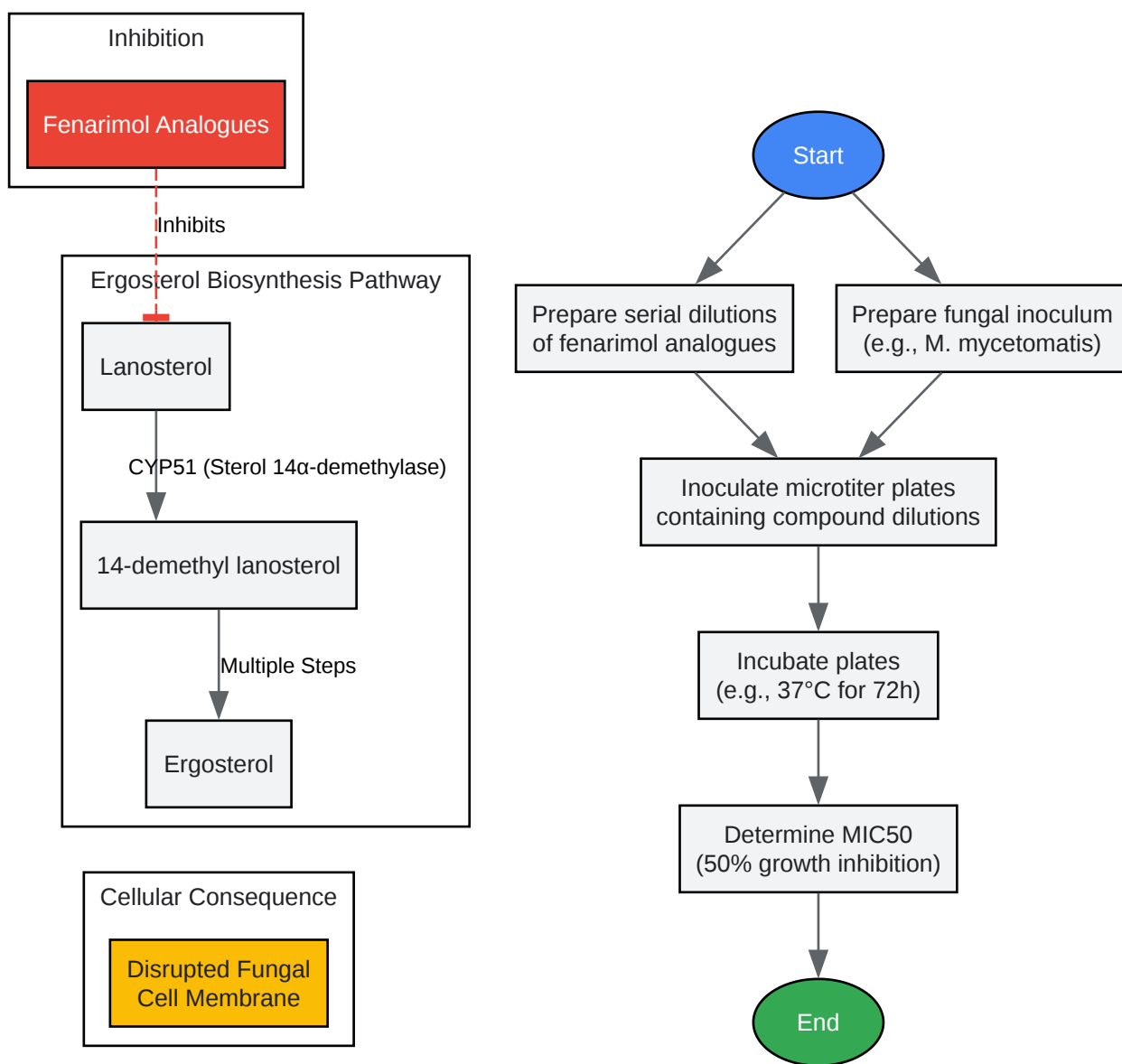
Fenarimol is a pyrimidine-based fungicide that has been effectively used to control powdery mildew.[1][2] Its mode of action involves the inhibition of the fungal enzyme sterol 14 α -demethylase (CYP51), a critical component in the biosynthesis of ergosterol, an essential molecule for fungal cell membrane integrity.[1][3] This mechanism has also made **fenarimol** and its analogues promising candidates for the development of novel therapeutic agents against various pathogens, including fungi like *Madurella mycetomatis*, the causative agent of mycetoma, and protozoan parasites such as *Trypanosoma cruzi*, the agent of Chagas disease.[4][5] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of **fenarimol** analogues, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

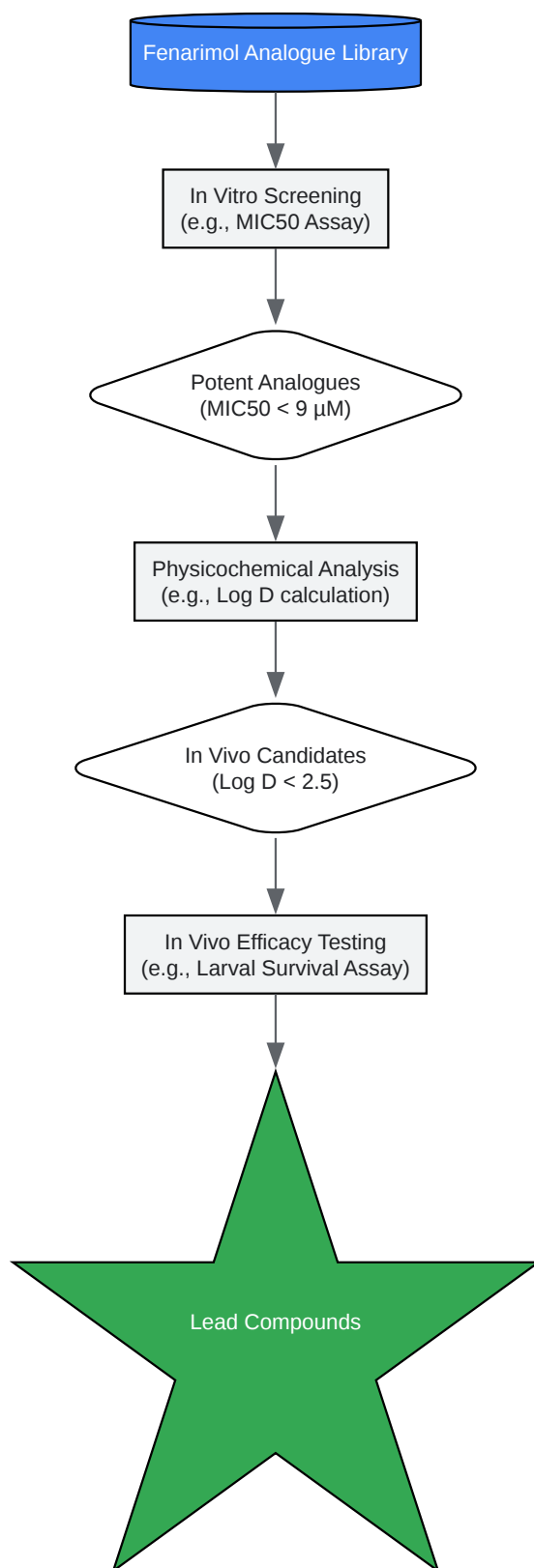
Core Structure and Mechanism of Action

The core structure of **fenarimol** consists of a pyrimidine ring linked to a benzhydryl alcohol moiety substituted with chlorine atoms.[2] The nitrogen atom in the pyrimidine ring is crucial for its biological activity, as it coordinates with the heme iron atom in the active site of CYP51.[3][4] This interaction competitively inhibits the enzyme, disrupting the sterol biosynthesis pathway and leading to the accumulation of toxic sterol precursors, ultimately inhibiting fungal growth.[6][7] The general chemical synthesis of **fenarimol** involves the reaction of 2,4'-dichlorobenzophenone with an organolithium pyrimidine derivative.[1]

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for **fenarimol** and its analogues is the disruption of the ergosterol biosynthesis pathway through the inhibition of the CYP51 enzyme.





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